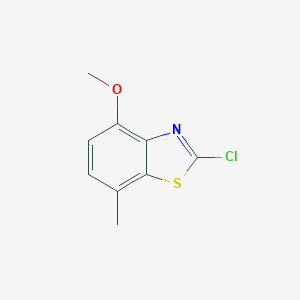

2-氯-4-甲氧基-7-甲基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

QX-314,也称为N-(2,6-二甲基苯基氨基甲酰甲基)三乙基铵氯化物,是利多卡因的季铵衍生物。它主要以其局部麻醉剂的作用而闻名。与利多卡因不同,QX-314 永久带正电荷,这在传统上限制了它跨细胞膜的能力。 最近的研究表明,它可以渗透某些离子通道,使其成为疼痛管理研究中的一个关注点 .

科学研究应用

QX-314 在科学研究中有着广泛的应用:

化学: 用作研究离子通道功能和局部麻醉剂作用的工具。

生物学: 用于神经生理学研究,以研究疼痛通路和感觉神经元功能。

医学: 在开发用于疼痛管理的长效局部麻醉剂方面具有潜在用途。

工业: 用于开发新的麻醉剂配方和疼痛管理疗法.

作用机制

QX-314 通过阻断电压门控钠通道发挥作用。由于其永久的正电荷,它不能轻易穿过细胞膜。 它可以通过激活的瞬时受体电位香草素1(TRPV1)通道进入细胞,这些通道通常被辣椒素等药物激活。 进入细胞后,QX-314 会阻断钠通道,阻止动作电位的传播,从而产生局部麻醉 .

类似化合物:

利多卡因: QX-314 的母体化合物,通常用作局部麻醉剂。

布比卡因: 另一种局部麻醉剂,与利多卡因相比,其作用时间更长。

丁卡因: 一种强效的局部麻醉剂,用于各种医疗程序。

QX-314 的独特性: QX-314 由于其永久的正电荷而具有独特性,这在传统上限制了其膜渗透性。 它通过 TRPV1 通道进入细胞并产生长效局部麻醉的能力使其有别于其他局部麻醉剂。 该特性使其成为疼痛管理研究和潜在临床应用中的宝贵工具 .

准备方法

合成路线和反应条件: QX-314 是通过季铵化反应从利多卡因合成的。该过程涉及利多卡因与烷基化剂(如溴乙烷)在受控条件下反应。 反应通常在乙腈等有机溶剂中进行,产物通过重结晶进行纯化 .

工业生产方法: QX-314 的工业生产遵循类似的合成路线,但在更大规模上进行。反应条件针对更高的产率和纯度进行了优化。 使用连续流动反应器和先进的纯化技术(如高效液相色谱)确保生产出适合研究和潜在临床应用的高纯度 QX-314 .

化学反应分析

反应类型: QX-314 由于其季铵结构,主要进行取代反应。 它还可以参与离子通道阻断反应,特别是与钠和钙通道 .

常见试剂和条件:

取代反应: 这些反应通常涉及亲核试剂,如氢氧根离子或其他阴离子。

主要产物: QX-314 反应的主要产物通常是取代的衍生物,具体取决于所使用的亲核试剂。 在离子通道阻断中,主要结果是神经元动作电位的抑制 .

相似化合物的比较

Lidocaine: The parent compound of QX-314, commonly used as a local anesthetic.

Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

Tetracaine: A potent local anesthetic used in various medical procedures.

Uniqueness of QX-314: QX-314 is unique due to its permanent positive charge, which traditionally limits its membrane permeability. its ability to enter cells through TRPV1 channels and produce long-lasting local anesthesia sets it apart from other local anesthetics. This property makes it a valuable tool in pain management research and potential clinical applications .

生物活性

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. This article explores its biological activity through various studies, synthesizing findings from multiple sources.

Chemical Structure and Properties

The structure of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole features a benzothiazole core with specific substituents that influence its solubility and reactivity. The presence of the chloro and methoxy groups at the 2 and 4 positions, respectively, along with a methyl group at the 7 position, contributes to its unique chemical behavior.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | C10H10ClN1O1S1 | Contains chloro, methoxy, and methyl groups; heterocyclic structure |

The biological activity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is attributed to its interaction with various molecular targets. Research indicates that benzothiazole derivatives can inhibit several enzymes involved in critical biochemical pathways. These include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication .

- Cancer Cell Proliferation : Studies have demonstrated that similar benzothiazole compounds can significantly reduce the proliferation of cancer cell lines (e.g., A431 and A549) by promoting apoptosis and affecting cell cycle progression .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance:

- A study evaluated a series of benzothiazole compounds and found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. Specifically, compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties:

- The compound has shown activity against various bacterial strains, including Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer:

- Research indicates that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual action where these compounds not only inhibit cancer cell proliferation but also modulate inflammatory responses .

Case Studies

Several case studies have provided insights into the biological activity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

属性

IUPAC Name |

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSQTQJFWIVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365965 |

Source

|

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108773-00-8 |

Source

|

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。